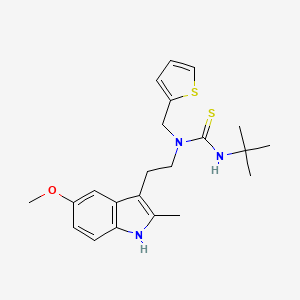
3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C22H29N3OS2 and its molecular weight is 415.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(tert-butyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antiviral, and other pharmacological properties.
Synthesis and Characterization
Thiourea derivatives are synthesized through various chemical pathways, often involving the reaction of isothiocyanates with amines. For the specific compound , the synthesis likely involves:
- Formation of Thiourea Backbone : The reaction of tert-butyl isothiocyanate with appropriate indole and thiophene derivatives.
- Characterization Techniques : The synthesized compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Thiourea derivatives have shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Results showed that many thioureas reduced cell viability significantly at concentrations ranging from 10 µM to 100 µM, with some compounds achieving over 61% inhibition across multiple cell lines .
Antiviral Activity
The antiviral potential of thioureas has also been explored, particularly against viruses like the Murine norovirus and Chikungunya virus. The compound's structure may facilitate interactions with viral proteins or host cell receptors:
- EC50 Values : In studies involving various strains, thiourea derivatives demonstrated EC50 values greater than 0.3 µM, indicating moderate antiviral activity .
The biological activities of thioureas are often attributed to their ability to interact with enzymes or receptors involved in cellular signaling pathways. For instance:
- Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
Case Study 1: Anticancer Evaluation
A study evaluated a series of indole-thiourea derivatives for their anticancer properties. Among them, a related compound exhibited an IC50 value of 0.62 µM against glioblastoma cells while maintaining low cytotoxicity towards healthy cells (IC50 > 40 µM) .
Case Study 2: Antiviral Screening
Another investigation assessed the antiviral efficacy of thiourea derivatives against Chikungunya virus. Compounds showed varying degrees of inhibition, with some achieving significant reductions in viral replication at concentrations below 10 µM .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
3-tert-butyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS2/c1-15-18(19-13-16(26-5)8-9-20(19)23-15)10-11-25(14-17-7-6-12-28-17)21(27)24-22(2,3)4/h6-9,12-13,23H,10-11,14H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAHEXPQCWZTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














